molecular formula C11H11BrO2 B8619188 2-Bromo-5-cyclopropylphenyl-acetic acid

2-Bromo-5-cyclopropylphenyl-acetic acid

Cat. No. B8619188
M. Wt: 255.11 g/mol
InChI Key: RFEAVADQUORCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-cyclopropylphenyl-acetic acid is a useful research compound. Its molecular formula is C11H11BrO2 and its molecular weight is 255.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-cyclopropylphenyl-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-cyclopropylphenyl-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Bromo-5-cyclopropylphenyl-acetic acid

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

2-(2-bromo-5-cyclopropylphenyl)acetic acid

InChI

InChI=1S/C11H11BrO2/c12-10-4-3-8(7-1-2-7)5-9(10)6-11(13)14/h3-5,7H,1-2,6H2,(H,13,14)

InChI Key

RFEAVADQUORCPW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)Br)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the above nitrile (12 g) in EtOH (400 mL), is added NaOH (36.6 g) and water (200 mL). The reaction is refluxed for 2 hours and cooled to room temperature. After the ethanol is removed under reduced pressure, the residue is cooled to 0° C. and acidified to pH 1–2 with 3 N HCl. The phenylacetic acid is extracted into ethyl acetate and the aqueous layer discarded. The organic phase is washed with brine, dried (Na2SO4) and concentrated in vacuo to afford 2-bromo-5-cyclopropylphenylacetic acid.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
36.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.